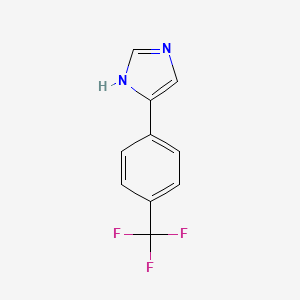
4-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Vue d'ensemble
Description
The compound appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a phenyl group (a ring of six carbon atoms, akin to benzene) with a trifluoromethyl group attached (a carbon atom bonded to three fluorine atoms and one other carbon atom) .
Molecular Structure Analysis
The molecular structure of this compound would likely show the imidazole ring attached to the phenyl ring at one of the carbon atoms. The trifluoromethyl group would be attached to the phenyl ring at the para position (opposite the attachment point to the imidazole ring) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the basicity of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is highly electronegative and could influence factors like polarity and boiling/melting points .Applications De Recherche Scientifique
Organic Synthesis
These compounds are important raw materials and intermediates used in organic synthesis . They are often used as building blocks in the synthesis of more complex molecules, contributing to the development of new drugs and materials .
Pharmaceuticals
The trifluoromethylphenyl group is a key structural motif in many pharmaceuticals . It has been found to function as a pharmacophore for various drugs . The compounds are also used in the synthesis of FDA-approved drugs .
Agrochemicals
These compounds are used in the production of agrochemicals . For example, they are used in the synthesis of fipronil, a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops .
Dyestuff
The compounds are used in the production of dyestuff . They can be used to create dyes with specific properties, contributing to the development of new colors and materials .
Chemosensors
The compounds have been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors can be used to detect specific molecules or ions, contributing to various fields such as environmental monitoring and medical diagnostics .
Antimicrobial Properties
Some derivatives of these compounds have shown good in vitro antifungal and antibacterial activities . This makes them potential candidates for the development of new antimicrobial drugs .
Electrochemical Sensing
A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants . This shows the potential of these compounds in the development of new electrochemical sensors .
Antioxidant Properties
Some derivatives of these compounds have shown antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSHPGIQLFJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595168 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenyl)-1H-imidazole | |
CAS RN |
37148-86-0 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)

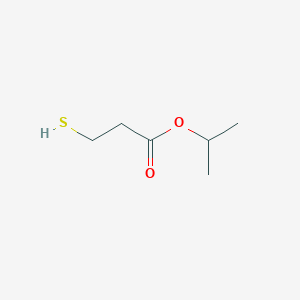
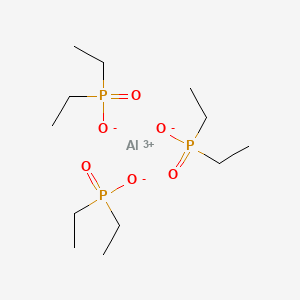
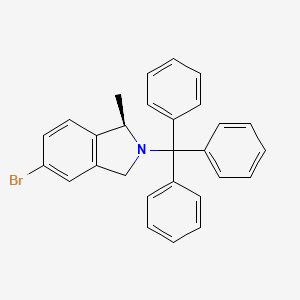
![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

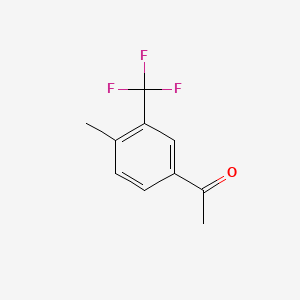
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
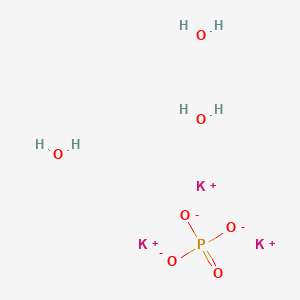
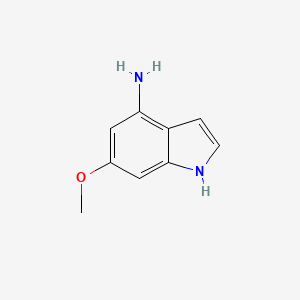
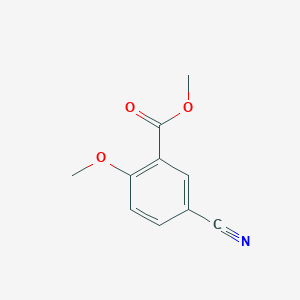
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
